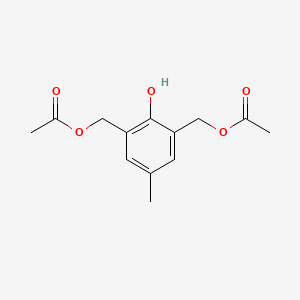
3-Chloro-2-cyclopropoxyaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-クロロ-2-シクロプロポキシアニリンは、分子式C₉H₁₀ClNOの有機化合物です。これは、アニリンの誘導体であり、アニリン環の第3位に塩素原子、第2位にシクロプロポキシ基が置換されています。
2. 製法
合成経路と反応条件: 3-クロロ-2-シクロプロポキシアニリンの合成は、通常、3-クロロアニリンとシクロプロピルアルコールを特定の条件下で反応させることで行われます。一般的な方法の1つは、シクロプロピルアルコールのヒドロキシル基が3-クロロアニリンのアミノ基で置換される求核置換反応です。この反応は通常、水酸化ナトリウムや炭酸カリウムなどの塩基の存在下で行われ、置換プロセスが促進されます。
工業的製造方法: 工業的には、3-クロロ-2-シクロプロポキシアニリンの製造は、温度、圧力、反応物の濃度などの反応条件を最適化することで規模拡大が可能です。連続フロー反応器の使用により、製品の効率と収率を向上させることができます。さらに、蒸留や再結晶などの精製技術を用いて、高純度の3-クロロ-2-シクロプロポキシアニリンを得ます。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-cyclopropoxyaniline typically involves the reaction of 3-chloroaniline with cyclopropyl alcohol under specific conditions. One common method is the nucleophilic substitution reaction where the hydroxyl group of cyclopropyl alcohol is replaced by the amino group of 3-chloroaniline. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the product. Additionally, purification techniques like distillation and recrystallization are employed to obtain high-purity this compound.
化学反応の分析
反応の種類: 3-クロロ-2-シクロプロポキシアニリンは、以下を含む様々な化学反応を起こします。
酸化: この化合物は、対応するキノンまたはその他の酸化された誘導体を形成するように酸化することができます。
還元: 還元反応は、ニトロ基をアミノ基に変換し、異なるアニリン誘導体を生成することができます。
置換: 塩素原子は、ヒドロキシル基、アルコキシ基、またはアミノ基などの他の求核剤で置換することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化ホウ素ナトリウムまたは触媒の存在下での水素ガスなどの還元剤が使用されます。
置換: 求核置換反応には、通常、水酸化ナトリウムや炭酸カリウムなどの塩基が必要です。
生成される主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化によりキノンが生成され、還元により様々なアニリン誘導体が生成されます。
科学的研究の応用
3-クロロ-2-シクロプロポキシアニリンは、科学研究でいくつかの用途があります。
化学: これは、より複雑な有機分子の合成における中間体として使用されます。
生物学: この化合物は、酵素相互作用や代謝経路の研究に使用することができます。
産業: これは、染料、顔料、およびその他の工業用化学物質の製造に使用されます。
作用機序
3-クロロ-2-シクロプロポキシアニリンの作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴います。シクロプロポキシ基と塩素原子は、その結合親和性と特異性に重要な役割を果たしています。この化合物は、様々な生化学経路を調節することができ、生物系で観察されるその効果につながります。
類似化合物:
- 3-クロロアニリン
- 2-シクロプロポキシアニリン
- 3-クロロ-2-メトキシアニリン
比較: 3-クロロ-2-シクロプロポキシアニリンは、塩素原子とシクロプロポキシ基の両方が存在することによってユニークです。この組み合わせは、反応性の向上と特定の結合相互作用などの独特の化学的および物理的特性を与えます。類似の化合物と比較して、疎水性と親水性の特性の独自のバランスを提供し、様々な用途で価値があります。
類似化合物との比較
- 3-Chloroaniline
- 2-Cyclopropoxyaniline
- 3-Chloro-2-methoxyaniline
Comparison: 3-Chloro-2-cyclopropoxyaniline is unique due to the presence of both the chlorine atom and the cyclopropoxy group. This combination imparts distinct chemical and physical properties, such as increased reactivity and specific binding interactions. Compared to similar compounds, it offers a unique balance of hydrophobic and hydrophilic characteristics, making it valuable in various applications.
特性
分子式 |
C9H10ClNO |
|---|---|
分子量 |
183.63 g/mol |
IUPAC名 |
3-chloro-2-cyclopropyloxyaniline |
InChI |
InChI=1S/C9H10ClNO/c10-7-2-1-3-8(11)9(7)12-6-4-5-6/h1-3,6H,4-5,11H2 |
InChIキー |
KGTYHRVYFMEYIX-UHFFFAOYSA-N |
正規SMILES |
C1CC1OC2=C(C=CC=C2Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2'-(Trifluoromethyl)-[1,1'-biphenyl]-2-amine hydrochloride](/img/structure/B12074289.png)
![2-Amino-4-[5-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methyl-2,6-dioxopyrimidin-1-yl]butanoic acid](/img/structure/B12074290.png)

![2-(7-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)acetic acid](/img/structure/B12074322.png)

![3-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate](/img/structure/B12074346.png)




![tert-Butyl N-[3-(difluoromethyl)-2-pyridyl]carbamate](/img/structure/B12074385.png)



